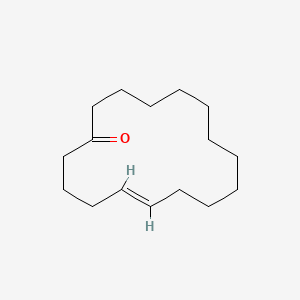
(E)-5-Cyclohexadecen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones . It is commonly used as a substitute for natural musk in perfumes, cosmetics, and soaps .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthesis involves the following steps:
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with two moles of vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The divinyl alcohol undergoes an oxy-Cope rearrangement to form 5-Cyclohexadecen-1-one.
Industrial Production Methods
The industrial production of 5-Cyclohexadecen-1-one follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexadecen-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic intermediate in the preparation of other macrocyclic compounds and musks.
Biology: Studied for its interactions with biological receptors and its potential use in bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 5-Cyclohexadecen-1-one involves its interaction with olfactory receptors, leading to the perception of its musk scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the characteristic musk odor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk compound with a similar structure and scent profile.
Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.
Uniqueness
5-Cyclohexadecen-1-one is unique due to its unsaturated structure, which imparts a distinct musk scent with floral, amber, and civet tones . This makes it a valuable substitute for natural musks in various applications.
Eigenschaften
CAS-Nummer |
35951-24-7 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
(5E)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+ |
InChI-Schlüssel |
ABRIMXGLNHCLIP-SOFGYWHQSA-N |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Isomerische SMILES |
C1CCCCCC(=O)CCC/C=C/CCCC1 |
Kanonische SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Key on ui other cas no. |
37609-25-9 |
Synonyme |
5-cyclohexadecen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















